Walsuralactam A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Walsuralactam A is a naturally occurring compound extracted from the plant Walsura yunnanensis. It belongs to the class of triterpenoids and has shown significant potential in medicinal applications, particularly in the treatment and prevention of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Walsuralactam A can be synthesized through various chemical reactions involving the plant Walsura yunnanensis. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified to achieve a purity of 98% or higher .
Industrial Production Methods
The industrial production of this compound involves large-scale extraction from the plant Walsura yunnanensis. The process includes the use of solvents and various purification techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Walsuralactam A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal applications .
Scientific Research Applications
Mechanism of Action
Walsuralactam A exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by interfering with their metabolic processes. The compound targets specific enzymes and proteins involved in cell proliferation and survival, leading to the death of cancer cells .
Comparison with Similar Compounds
Walsuralactam A is unique among triterpenoids due to its specific structure and biological activity. Similar compounds include:
Cedrelone: Another triterpenoid with similar biological activity.
11beta-Hydroxycedrelone: A derivative of Cedrelone with additional hydroxyl groups.
Walsuronoid B: Another compound from the Walsura genus with similar properties.
1,3-Diacetylvilasinin: A triterpenoid with acetyl groups.
Toosendanin: A triterpenoid with significant biological activity.
These compounds share similar structures but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for further research and development.
Properties
IUPAC Name |
(1R,2R,4R,6R,7S,10R,11R)-17-hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO5/c1-22(2)16(28)7-9-23(3)15-6-10-24(4)14(13-8-11-27-21(13)31)12-17-26(24,32-17)25(15,5)20(30)18(29)19(22)23/h7-9,14-15,17,29H,6,10-12H2,1-5H3,(H,27,31)/t14-,15+,17+,23+,24-,25-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYOJXZXQUDNJO-OTCYVHTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=CCNC6=O)C)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=CCNC6=O)C)O)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.